molecular formula C12H9ClN2O B11875928 [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-48-6

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11875928
CAS No.: 88757-48-6
M. Wt: 232.66 g/mol
InChI Key: NOZTYDKDLPWZRF-UHFFFAOYSA-N
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Description

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile typically involves the reaction of 5-chloro-2-methylquinoline with a suitable acetonitrile derivative. One common method is the nucleophilic substitution reaction where the quinoline derivative reacts with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile can be compared with other quinoline derivatives such as:

    Cloquintocet-mexyl: Used as a herbicide safener.

    Methyl [(5-chloro-8-quinolinyl)oxy]acetate: Another quinoline derivative with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88757-48-6

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-(5-chloro-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H9ClN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3

InChI Key

NOZTYDKDLPWZRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC#N

Origin of Product

United States

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